molecular formula C22H23N3O3 B2823699 7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1206986-13-1

7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2823699
CAS RN: 1206986-13-1
M. Wt: 377.444
InChI Key: VWJMZLJKVUMUGS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups including a tert-butyl group, a p-tolyl group (which is a toluene derivative), and a 1,2,4-oxadiazole ring. These functional groups can have various effects on the properties and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the tert-butyl group is known for its unique reactivity pattern due to its crowded nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the tert-butyl group is known to be sterically hindered, which can affect the compound’s reactivity .

Scientific Research Applications

Molecular Structure and Crystallography

Studies on compounds structurally related to "7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" focus on the molecular and crystal structures. For example, research on benzyl-tert-butyl-phenylpyrazolo[3,4-d]oxazines, which share similar structural motifs, provides insights into their molecular conformation, hydrogen bonding, and crystal packing. These compounds exhibit a range of intermolecular interactions, including C-H...O and C-H...N hydrogen bonds, forming complex sheets or three-dimensional frameworks depending on the substituents' nature. The oxazine ring in these compounds adopts a half-chair conformation, indicating the structural flexibility and potential for diverse molecular interactions (Castillo et al., 2009).

Synthesis and Chemical Reactivity

Research on the synthesis and reactivity of related heterocyclic compounds, such as pyrazolo[1,5-d][1,2,4]triazines and 1,2,4-oxadiazole derivatives, explores the methodologies for constructing complex molecules with potential biological and material applications. For instance, the synthesis of a functionally selective inverse agonist at the benzodiazepine site of GABA(A) receptors demonstrates the potential pharmacological applications of these molecular frameworks. The compound exhibits good oral bioavailability and CNS penetration, enhancing cognition in animal models without the adverse effects typically associated with nonselective GABA(A) inverse agonists (Chambers et al., 2004).

Material Science Applications

Compounds with the 1,2,4-oxadiazole moiety and related structures are investigated for their potential applications in material science, such as organic electronics or photonics. For example, studies on star-shaped molecules incorporating oxadiazole units and carbazole arms reveal their utility as highly efficient and stable blue light emitters for optoelectronic devices. The design of such molecules emphasizes the importance of structural features like the donor–π–acceptor (D–π–A) configuration in achieving high photoluminescence efficiency and stability, underscoring the relevance of chemical design in material science applications (He et al., 2015).

properties

IUPAC Name

7-tert-butyl-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-5-7-15(8-6-14)21-23-19(28-24-21)12-25-17-10-9-16(22(2,3)4)11-18(17)27-13-20(25)26/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMZLJKVUMUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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